molecular formula C20H17BrClNO2 B1372830 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-13-3

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372830
CAS No.: 1160253-13-3
M. Wt: 418.7 g/mol
InChI Key: ITZADMLGMIETRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbonyl chloride group.

Major Products Formed

Scientific Research Applications

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research . Its applications include:

Mechanism of Action

The specific mechanism of action for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. its effects are likely related to its ability to interact with proteins and other biomolecules, potentially modifying their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZADMLGMIETRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
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6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
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6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
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6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

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